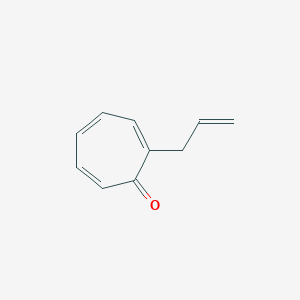![molecular formula C16H22ClN B14318806 (1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine CAS No. 109296-29-9](/img/structure/B14318806.png)
(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine: is an organic compound that features a benzyl group, a chloromethyl group, and a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a halogenation reaction, where a suitable precursor is treated with a chlorinating agent.
Formation of the Imine Group: The imine group is formed by the condensation of an amine with an aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents include chlorinating agents, amines, and benzyl halides.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the imine group may be converted to an amide or other oxidized forms.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products:
Oxidation: Amides or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The benzyl and chloromethyl groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds:
- (1E)-N-Benzyl-1-[1-(bromomethyl)cyclohexyl]ethan-1-imine
- (1E)-N-Benzyl-1-[1-(iodomethyl)cyclohexyl]ethan-1-imine
- (1E)-N-Benzyl-1-[1-(methyl)cyclohexyl]ethan-1-imine
Uniqueness:
- Chloromethyl Group: The presence of the chloromethyl group provides unique reactivity compared to other halomethyl derivatives.
- Cyclohexyl Ring: The cyclohexyl ring imparts specific steric and electronic properties that influence the compound’s behavior in chemical reactions and biological systems.
特性
| 109296-29-9 | |
分子式 |
C16H22ClN |
分子量 |
263.80 g/mol |
IUPAC名 |
N-benzyl-1-[1-(chloromethyl)cyclohexyl]ethanimine |
InChI |
InChI=1S/C16H22ClN/c1-14(16(13-17)10-6-3-7-11-16)18-12-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-13H2,1H3 |
InChIキー |
GBNHRTYDFVIAIF-UHFFFAOYSA-N |
正規SMILES |
CC(=NCC1=CC=CC=C1)C2(CCCCC2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)

![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
